molecular formula C15H27NO3 B2588766 Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate CAS No. 2287236-95-5

Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate

Cat. No.: B2588766
CAS No.: 2287236-95-5
M. Wt: 269.385
InChI Key: HUNBQHSQDCOVFO-SWLSCSKDSA-N
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Description

Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a bicyclic tertiary amine derivative featuring a fused octahydroquinoline scaffold with a hydroxymethyl substituent at the 4a-position and a tert-butyl carbamate group at the 1-position. Its stereochemical configuration (4aS,8aS) distinguishes it from other diastereomers and enantiomers. This compound is primarily used as a chiral intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors and other bioactive molecules requiring rigid bicyclic frameworks .

Properties

IUPAC Name

tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-17)8-5-4-7-12(15)16/h12,17H,4-11H2,1-3H3/t12-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNBQHSQDCOVFO-SWLSCSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: The compound can be synthesized starting from commercially available quinoline derivatives. The synthesis involves a multi-step process that includes hydrogenation, protection of functional groups, and selective hydroxymethylation.

  • Hydrogenation: This step reduces the quinoline ring to an octahydroquinoline ring using hydrogen gas in the presence of a catalyst such as palladium on carbon.

  • Protection of Functional Groups: Tert-butyl esterification of the carboxylic acid group is achieved using tert-butyl bromide in the presence of a base like potassium carbonate.

  • Hydroxymethylation: The hydroxymethyl group is introduced using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production often uses continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalytic hydrogenation is performed under high pressure and temperature, ensuring the complete reduction of the quinoline ring. The industrial process may also involve the use of automated systems for the precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

  • Reduction: The carboxylate ester can be reduced to a primary alcohol using lithium aluminum hydride.

  • Substitution: The tert-butyl ester group can be replaced by other ester groups through transesterification reactions using different alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in aqueous conditions.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Various alcohols under acidic or basic catalysis.

Major Products Formed:

  • **

Biological Activity

Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H21NO3\text{C}_{14}\text{H}_{21}\text{N}\text{O}_3

It features a quinoline backbone with hydroxymethyl and tert-butyl functional groups that are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also been studied for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in cellular metabolism and proliferation.
  • Receptor Modulation: The compound may interact with receptors associated with inflammatory responses and cancer progression.

Research Findings

  • Study on Antimicrobial Activity:
    A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of octahydroquinoline compounds. This compound was among the most potent against Gram-positive bacteria .
  • Anticancer Mechanisms:
    A research article highlighted that this compound could activate p53 pathways in cancer cells. This activation leads to cell cycle arrest and apoptosis. The study utilized several cancer cell lines to confirm these effects .
  • Toxicological Assessments:
    Toxicity studies have shown that the compound exhibits low toxicity in normal human fibroblast cells at therapeutic concentrations. This suggests a favorable therapeutic index for potential clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other bicyclic carbamates and heterocyclic derivatives. Key comparisons include:

(4aR,8aS)- and (4aR,8aR)-Benzyl 8a-allyloctahydroquinoline-1(2H)-carboxylates (cis-20 and trans-20)

  • Structure: Both isomers possess an octahydroquinoline core but differ in stereochemistry (cis vs. trans) and substituents (allyl vs. hydroxymethyl).
  • Synthesis : Prepared via dynamic kinetic epimerization at 120°C, yielding 41% cis-20 and 34% trans-20 after silica gel chromatography .
  • Applications : Used in enantioselective synthesis of 1-azabicyclic systems, contrasting with the hydroxymethyl derivative’s role in antiviral drug precursors .

N-tert-butyldecahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide

  • Structure: Decahydroisoquinoline scaffold with a tert-butyl carboxamide group instead of a hydroxymethyl-carbamate.
  • Applications : Direct precursor to HIV protease inhibitors (e.g., Nelfinavir), emphasizing the pharmacological relevance of tert-butyl carbamate derivatives .
  • Key Difference : The absence of a hydroxymethyl group reduces hydrophilicity, impacting solubility and metabolic stability compared to the target compound .

tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate

  • Structure: Pyrido-oxazine ring system replaces the quinoline core, introducing an oxygen atom into the heterocycle.
  • Synthetic Utility : Used in custom synthesis of kinase inhibitors, diverging from the hydroxymethyl derivative’s antiviral applications .

(4aR,8aR)-tert-butyl octahydroquinoxaline-1(2H)-carboxylate

  • Structure: Quinoxaline ring (two adjacent nitrogen atoms) vs. quinoline (one nitrogen), altering electronic properties and reactivity.
  • Molecular Formula: C13H24N2O2 (molar mass 240.34 g/mol) vs. C15H25NO3 for the target compound .
  • Applications : Less prevalent in pharmaceuticals but utilized in asymmetric catalysis, contrasting with the target’s drug intermediate role .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Core Structure Key Substituents Enantiomeric Excess Applications
Target Compound C15H25NO3 Octahydroquinoline 4a-hydroxymethyl, 1-tert-butyl N/R Antiviral intermediates
(4aR,8aS)-Benzyl 8a-allyloctahydroquinoline-1(2H)-carboxylate (cis-20) C21H27NO2 Octahydroquinoline 8a-allyl, 1-benzyl 93% Azabicyclic synthesis
N-tert-butyldecahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide C15H19N3O Decahydroisoquinoline 3-carboxamide, tert-butyl N/R HIV protease inhibitors
tert-butyl octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate C12H20N2O3 Pyrido-oxazine 4-tert-butyl N/R Kinase inhibitor synthesis
(4aR,8aR)-tert-butyl octahydroquinoxaline-1(2H)-carboxylate C13H24N2O2 Octahydroquinoxaline 1-tert-butyl N/R Catalysis, custom synthesis

N/R = Not reported in available evidence.

Research Findings and Implications

  • Stereochemical Control : The high enantiomeric excess (93%) in cis-20 suggests that similar epimerization strategies could optimize the synthesis of the target compound’s diastereomers.
  • Heterocycle Variations: Quinoxaline and pyrido-oxazine derivatives exhibit distinct electronic profiles, guiding substrate-specific applications in drug discovery .

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